OxcarbazepineO-Propan-1-one OxcarbazepineO-Propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000196
InChI: InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22)
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

OxcarbazepineO-Propan-1-one

CAS No.:

Cat. No.: VC18000196

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

OxcarbazepineO-Propan-1-one -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name (11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate
Standard InChI InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22)
Standard InChI Key MVHCKKAUGRRLIN-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

OxcarbazepineO-Propan-1-one is systematically named (11-carbamoyl-5,6-dihydrobenzo[b]benzazepin-5-yl) propanoate, indicating a benzazepine scaffold substituted with a carbamoyl group at position 11 and a propanoate ester at position 5 . The compound’s SMILES notation, CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N, confirms the presence of a seven-membered azepine ring fused to two benzene rings, with ester and amide functional groups . The InChIKey MVHCKKAUGRRLIN-UHFFFAOYSA-N uniquely identifies its stereochemical features .

Table 1: Key Molecular Properties of OxcarbazepineO-Propan-1-one

PropertyValueReference
Molecular FormulaC18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight310.3 g/mol
XLogP3-AA2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area72.6 Ų

Stereochemical and Conformational Analysis

The compound exhibits one undefined stereocenter, as indicated by its PubChem entry . Computational models predict a three-dimensional conformation where the propanoate ester adopts an equatorial orientation relative to the benzazepine ring, minimizing steric hindrance . This spatial arrangement likely influences its solubility and metabolic stability.

Synthetic Pathways and Analytical Characterization

Analytical Profiling and Quality Control

OxcarbazepineO-Propan-1-one’s purity is assessed using reversed-phase liquid chromatography (RP-LC) coupled with UV detection, a method validated for related oxcarbazepine impurities . The compound’s UV absorption maxima at 210 nm and 254 nm align with the conjugated π-system of the benzazepine core . Pharmacopoeial standards, such as those outlined in the European Pharmacopoeia, require impurity levels to remain below 0.15% in active pharmaceutical ingredients (APIs) .

Pharmacological and Metabolic Considerations

Putative Mechanism of Action

Though direct studies on OxcarbazepineO-Propan-1-one are lacking, its structural similarity to oxcarbazepine suggests potential activity as a voltage-gated sodium channel blocker . The parent drug’s primary metabolite, 10-hydroxy-carbazepine (MHD), shares this mechanism, stabilizing neuronal membranes and reducing seizure propagation . Whether the propanoate ester in OxcarbazepineO-Propan-1-one enhances or diminishes this activity remains uncharacterized.

Impurities and Regulatory Significance

Identified Related Compounds

OxcarbazepineO-Propan-1-one is structurally related to several pharmacopoeial impurities:

  • Oxcarbazepine EP Impurity I (10,11-dioxo derivative): A degradation product formed under oxidative conditions .

  • 5H-Dibenz[b,f]azepine-5-carboxamide, 10-(acetyloxy)-10,11-dihydro-11-oxo- (CAS 113952-21-9): An acetylated analog with altered solubility properties .

Table 2: Comparative Analysis of Oxcarbazepine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
OxcarbazepineO-Propan-1-oneC18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}310.3Propanoate ester, carbamoyl
Oxcarbazepine EP Impurity IC15H10N2O3\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{3}266.3Diketone, carboxamide
10-(Acetyloxy) Derivative C17H14N2O4\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{4}310.3Acetate ester, carboxamide

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